N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide
Overview
Description
N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide, also known as CNPPB, is a chemical compound that has been widely used in scientific research. It is a potent blocker of the calcium-activated chloride channel, which makes it a valuable tool for investigating the physiological and biochemical roles of this channel in various systems.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide has been used extensively in scientific research to investigate the role of calcium-activated chloride channels in various systems. These channels play important roles in regulating ion homeostasis, cell volume, and membrane potential in many cell types, including neurons, smooth muscle cells, and epithelial cells. By blocking these channels, this compound can help researchers elucidate the physiological and biochemical functions of these channels in different systems.
Mechanism of Action
N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide blocks the calcium-activated chloride channel by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to increases in intracellular calcium levels, which in turn reduces chloride ion influx into the cell. This mechanism of action has been confirmed through electrophysiological studies in which this compound was shown to inhibit chloride currents in cells expressing the channel.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific system under investigation. In neurons, for example, this compound has been shown to inhibit synaptic transmission by blocking the chloride currents that contribute to inhibitory postsynaptic potentials. In smooth muscle cells, this compound can reduce contractility by inhibiting chloride currents that contribute to depolarization and contraction. In epithelial cells, this compound can affect ion transport and cell volume regulation by blocking chloride currents that contribute to transepithelial ion transport and cell volume regulation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide is its potency and specificity for the calcium-activated chloride channel. This allows researchers to selectively block this channel without affecting other ion channels or transporters. Additionally, this compound is relatively stable and easy to use in laboratory experiments. However, one limitation of this compound is its potential for off-target effects, particularly at high concentrations. Researchers must carefully titrate the concentration of this compound to avoid unwanted effects on other ion channels or transporters.
Future Directions
There are many potential future directions for research on N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide and calcium-activated chloride channels. One area of interest is the role of these channels in disease states, such as hypertension, asthma, and cystic fibrosis. By understanding the physiological and biochemical functions of these channels in disease states, researchers may be able to develop new therapeutic approaches. Additionally, there is interest in developing more specific and potent blockers of calcium-activated chloride channels, which could have important applications in both basic and clinical research.
properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11(12-5-3-2-4-6-12)9-16(20)18-15-10-13(19(21)22)7-8-14(15)17/h2-8,10-11H,9H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKLPNAEINKCFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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